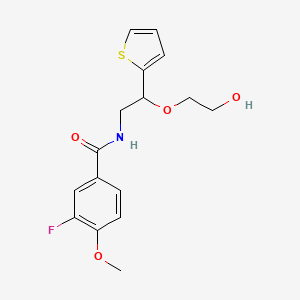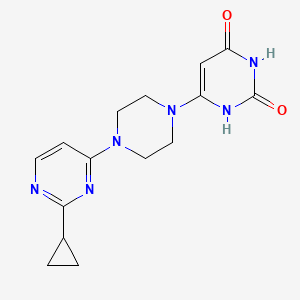
5-chloro-2-nitro-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nitro-containing benzamide derivatives is a topic of interest due to their potential therapeutic applications. Paper describes the synthesis of analogues of 5-nitro-furan-2-carboxylic acid benzylamide, which involved modifications to improve bioavailability. These modifications included the introduction of nitrogen into the aromatic ring and expansion to a bicyclic moiety. Similarly, paper reports the synthesis of nitro-containing compounds and their nitro group transfer to secondary amines, which could be a relevant synthetic strategy for the compound .
Molecular Structure Analysis
The molecular structure of nitro-benzamide derivatives is crucial for their biological activity. Paper provides structural characterization of two precursors for antitubercular benzothiazinones, which are structurally related to the compound of interest. Understanding the crystal and molecular structures of these compounds can inform the design and optimization of new derivatives with improved activity and stability.
Chemical Reactions Analysis
The chemical reactivity of nitro-benzamide derivatives is influenced by the presence of the nitro group and other substituents on the benzene ring. The nitro group can participate in various chemical reactions, including group transfers as described in paper . These reactions are important for the synthesis of new compounds and can affect the pharmacological properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-benzamide derivatives, such as solubility, stability, and bioavailability, are critical for their development as therapeutic agents. Paper discusses efforts to increase the bioavailability of such compounds through structural modifications. Paper evaluates the antidiabetic potential of a series of nitro-benzamide derivatives, which includes an assessment of their physical and chemical properties through computational studies, including ADMET predictions.
Scientific Research Applications
Synthesis and Structural Characterization
- Precursors for Antitubercular Drugs : Compounds structurally related to 5-chloro-2-nitro-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized as precursors for the synthesis of benzothiazinones, which are a promising class of new antituberculosis drug candidates (Richter et al., 2021).
Molecular Assembly and Materials Science
- Organic Magnetic Materials : The synthesis and characterization of benzimidazole-based nitroxide radicals, including 5-chloro-2-nitro derivatives, have been studied for their application in organic magnetic materials. These materials demonstrate significant antiferromagnetic exchange coupling, influenced by hydrogen bonds acting as exchange linkers (Ferrer et al., 2001).
Organic Synthesis and Chemical Transformations
- Heterocyclic Scaffold Building Blocks : The use of multireactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, which shares functional groups with the compound of interest, demonstrates the versatility in synthesizing various condensed nitrogenous cycles, including benzimidazoles and benzotriazoles. This highlights the compound's potential as a starting material in heterocyclic oriented synthesis (Křupková et al., 2013).
Drug Discovery and Medicinal Chemistry
- Antidiabetic and Antimicrobial Potential : Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have been synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes, demonstrating significant inhibition. This suggests the potential therapeutic applications of structurally related compounds in treating diabetes and infections (Thakal et al., 2020).
properties
IUPAC Name |
5-chloro-2-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFYDIJRNBWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

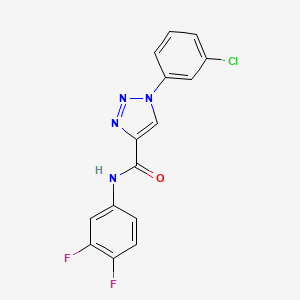
![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)
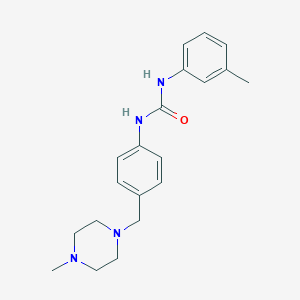
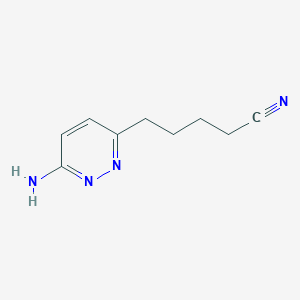

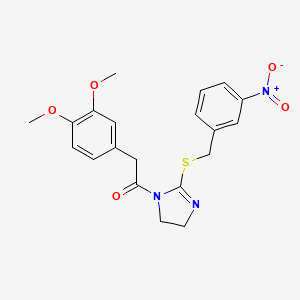
![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)
